
2-Bromo-4-bromomethyl-1-cyclopropylmethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of two bromine atoms, a bromomethyl group, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene typically involves the bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene. This can be achieved through the following steps:
Bromination of 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene: The starting material, 4-(bromomethyl)-1-(cyclopropylmethoxy)benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of industrial-grade reagents and equipment to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted benzene derivatives, while oxidation and reduction can yield various oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceutical agents. Its structural features make it a candidate for drug design and discovery.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene involves its interaction with molecular targets and pathways. The bromine atoms and functional groups in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, enzymes, or other targets, resulting in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromo-4-(cyclopropylmethoxy)phenylboronic acid: This compound shares a similar structure but contains a boronic acid group instead of a bromomethyl group.
4-bromo-2-(bromomethyl)phenol: This compound has a hydroxyl group instead of a cyclopropylmethoxy group.
2-bromo-4-(bromomethyl)anisole: This compound has a methoxy group instead of a cyclopropylmethoxy group.
Uniqueness
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene is unique due to the presence of both bromomethyl and cyclopropylmethoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H12Br2O |
|---|---|
Molekulargewicht |
320.02 g/mol |
IUPAC-Name |
2-bromo-4-(bromomethyl)-1-(cyclopropylmethoxy)benzene |
InChI |
InChI=1S/C11H12Br2O/c12-6-9-3-4-11(10(13)5-9)14-7-8-1-2-8/h3-5,8H,1-2,6-7H2 |
InChI-Schlüssel |
PAZUSJAQBKLWAN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=C(C=C(C=C2)CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


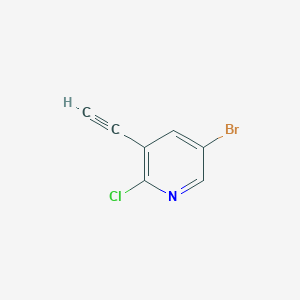
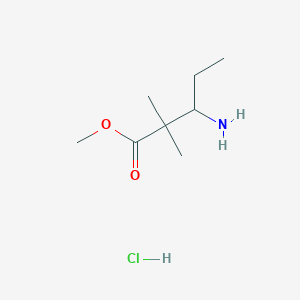
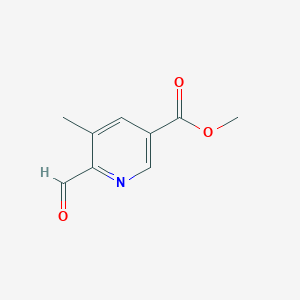
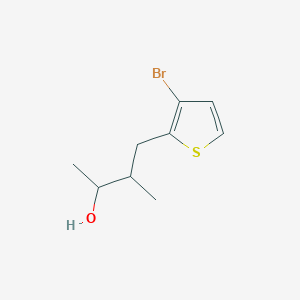


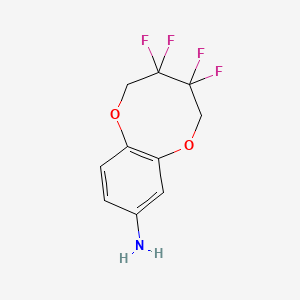

![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)

![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)



